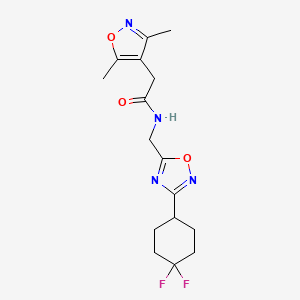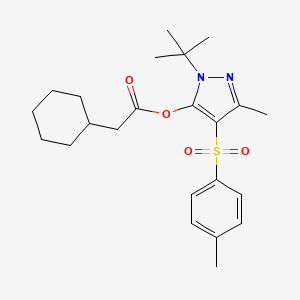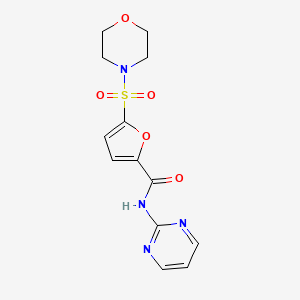
1-(2-Nitrophenyl)-3-phenethoxyurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Nitrophenyl)-3-phenethoxyurea, also known as NPPU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a potent inhibitor of the TRPV4 ion channel, which plays a crucial role in various physiological processes. The purpose of
Applications De Recherche Scientifique
Large On-Off Ratios and Negative Differential Resistance
A study by Chen et al. (1999) showcased a molecule with a nitroamine redox center demonstrating negative differential resistance and high on-off peak-to-valley ratios, indicating potential applications in molecular electronic devices (Chen et al., 1999).
Antiferromagnetic Exchange Interaction
Research by Fujita et al. (1996) discussed the antiferromagnetic exchange interaction among spins placed in an isosceles triangular configuration, providing insights into the magnetic properties of such compounds and their potential applications in magnetic materials (Fujita et al., 1996).
Microbial Degradation of Explosives
Hawari et al. (2000) explored the biotransformation and mineralization of nitroaromatic explosives, indicating the potential use of such compounds in bioremediation strategies for the degradation of environmental pollutants (Hawari et al., 2000).
Fluorinated Nickel(II) Phenoxyiminato Catalysts
Wang et al. (2015) synthesized and analyzed the polymerization activities of Ni(II) phenoxyiminato catalysts with fluorine atoms, indicating their role in controlling polyethylene productivities and microstructures, highlighting the versatility of such compounds in catalysis (Wang et al., 2015).
Synthesis and Selective Detection Towards TNP
Li et al. (2021) synthesized coordination polymers based on ligands generated by in situ acylation reaction, demonstrating their potential as sensors for the detection of trinitrophenol (TNP), a compound with significant relevance to safety and security (Li et al., 2021).
Propriétés
IUPAC Name |
1-(2-nitrophenyl)-3-(2-phenylethoxy)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-15(16-13-8-4-5-9-14(13)18(20)21)17-22-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBRXONQHXQXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCONC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide](/img/structure/B2606149.png)
![4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2606150.png)

![N-(2,4-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2606153.png)


